molecular formula C12H17Cl2N3OSi B13660042 2,7-Dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine

2,7-Dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13660042
M. Wt: 318.27 g/mol
InChI Key: BOKZQKYUAZLCQH-UHFFFAOYSA-N
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Description

2,7-Dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that features a pyrrolo[2,3-b]pyrazine core structure

Preparation Methods

The synthesis of 2,7-Dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine typically involves multiple steps. One common synthetic route includes the reaction of a pyrrolo[2,3-b]pyrazine derivative with 2-(trimethylsilyl)ethanol in the presence of a chlorinating agent. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

2,7-Dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

Scientific Research Applications

2,7-Dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

2,7-Dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine can be compared to other similar compounds, such as:

Properties

Molecular Formula

C12H17Cl2N3OSi

Molecular Weight

318.27 g/mol

IUPAC Name

2-[(2,7-dichloropyrrolo[2,3-b]pyrazin-5-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C12H17Cl2N3OSi/c1-19(2,3)5-4-18-8-17-7-9(13)11-12(17)15-6-10(14)16-11/h6-7H,4-5,8H2,1-3H3

InChI Key

BOKZQKYUAZLCQH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C2=NC(=CN=C21)Cl)Cl

Origin of Product

United States

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